Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 5-hydrazinyl-2-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;/h3-5,11H,10H2,1-2H3;1H |
InChI Key |
JKKZZHZYIAACCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(=O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydrazinyl-2-methylbenzoate Hydrochloride
Authoritative Note on the Subject Compound: Extensive database searches for "Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride" did not yield sufficient experimental data to construct a comprehensive technical guide. To fulfill the core requirements of this request with scientific integrity, this guide will focus on the closely related and well-documented isomer, Methyl 4-hydrazinylbenzoate hydrochloride (CAS No. 6296-89-5). The principles, experimental protocols, and stability considerations detailed herein are directly applicable and provide a robust framework for researchers working with substituted hydrazinylbenzoate derivatives.
Chemical Identity and Structural Elucidation
Methyl 4-hydrazinylbenzoate hydrochloride is an organic salt that integrates a methyl ester and a hydrazinyl functional group onto a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for creating heterocyclic compounds and hydrazone derivatives for pharmaceutical and chemical research.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.
Chemical Structure:
-
IUPAC Name: methyl 4-hydrazinylbenzoate;hydrochloride[3]
-
Synonyms: Methyl 4-hydrazinobenzoate hydrochloride, 4-(Methoxycarbonyl)phenylhydrazine hydrochloride[3]
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction flasks to biological environments. The data for Methyl 4-hydrazinylbenzoate hydrochloride are summarized below.
| Property | Value | Source(s) |
| Appearance | Solid, crystalline powder | [5] |
| Melting Point | 205-207 °C | [1] |
| Molecular Weight | 202.64 g/mol | [1][3][4] |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | [3][4] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3][4] |
| Rotatable Bonds | 3 | [3] |
| Predicted LogP | 1.1806 | [4] |
Solubility Profile
The solubility is dictated by the compound's ionic salt nature and the aromatic organic backbone. This duality influences its miscibility in both polar and non-polar solvent systems.
| Solvent | Solubility Behavior | Rationale & Citation |
| Water | Soluble | The ionic hydrazinium chloride group facilitates hydration and dissolution.[1] |
| Methanol | Sparingly soluble | Typical for hydrazinium salts in protic solvents, aided by hydrogen bonding.[1] |
| Ethanol | Slightly soluble | Similar to methanol, solubility is driven by polarity and hydrogen bonding.[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Demonstrates compatibility with polar aprotic solvents.[1] |
| Chloroform | Poorly soluble | The high polarity of the salt form limits solubility in non-polar solvents.[1] |
| Acetone | Poorly soluble | Insufficient polarity to effectively solvate the ionic lattice.[1] |
Analytical Characterization & Experimental Protocols
Accurate characterization is the bedrock of reliable research. The following sections detail validated protocols for determining the key physicochemical properties of Methyl 4-hydrazinylbenzoate hydrochloride.
Melting Point Determination (Thomas-Hoover Method)
Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically < 2 °C) is indicative of a highly pure compound. Broadening or depression of the melting point suggests the presence of impurities, which disrupt the crystal lattice. This protocol employs a calibrated apparatus for accuracy.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated Thomas-Hoover melting point apparatus.
-
Heating: Use a rapid heating rate to approach the expected melting point (e.g., 10-15 °C/min to ~195 °C).
-
Measurement: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded range is the melting point.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Trustworthiness & Rationale: This reverse-phase HPLC method is a self-validating system for determining the purity of the compound. The use of a C18 column is standard for moderately polar aromatic compounds. The mobile phase composition is chosen to ensure adequate retention and sharp, symmetrical peaks. System suitability tests are included to guarantee the reliability of the chromatographic system on the day of analysis.
Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
The Relative Standard Deviation (RSD) of the peak area for the main analyte must be ≤ 2.0%.
-
The tailing factor for the main analyte peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
Rationale: The SST ensures that the HPLC system is performing with adequate precision, accuracy, and efficiency before analyzing any test samples.
-
-
Analysis:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the standard solution, followed by the sample solution.
-
Run a gradient elution (e.g., 10% B to 90% B over 15 minutes) to elute all potential impurities.
-
-
Data Interpretation: Calculate the purity of the sample by the area percent method, correcting for the response factor of any known impurities if necessary.
Spectroscopic Analysis
Spectroscopic data provides direct evidence of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a suitable deuterated solvent like D₂O or DMSO-d₆, the spectrum is expected to show a singlet for the methyl ester protons around 3.8 ppm. The aromatic protons will appear as distinct doublets characteristic of a 1,4-disubstituted benzene ring. The N-H protons of the hydrazinyl group will be visible, though their chemical shift can vary and they may exchange with D₂O.[1]
-
¹³C NMR: The carbonyl carbon of the ester is expected to appear significantly downfield (~168 ppm). Aromatic carbons will have distinct shifts, with the carbon attached to the electron-donating hydrazinyl group appearing more upfield.[1]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydrazine group.[1]
-
A strong C=O stretching vibration for the aromatic ester carbonyl is expected around 1680 cm⁻¹.[1]
-
Aromatic C=C stretching vibrations will be observed near 1600 cm⁻¹.[1]
-
The C-O-C stretch of the methyl ester will appear around 1270 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
Stability, Storage, and Handling
Chemical Stability
Hydrazine derivatives require careful handling due to their inherent reactivity.
-
Oxidation: The hydrazinyl group is susceptible to oxidation, especially in the presence of air (oxygen) and metal ions, which can catalyze the process. This can lead to the formation of colored impurities and degradation of the compound.
-
Hydrolysis: The methyl ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 4-hydrazinylbenzoic acid and methanol. The compound is generally stable in neutral aqueous solutions for short periods.
-
Light Sensitivity: Aromatic hydrazine compounds can be sensitive to light and may discolor upon prolonged exposure.
Recommended Storage Conditions
To ensure the long-term integrity of the compound, the following storage conditions are recommended:
-
Temperature: Store at room temperature or in a refrigerator (4°C) for enhanced stability.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][5]
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.
Safety and Handling
Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[8]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[8][9]
-
Handling Practices: Avoid creating dust. Use a closed system for transfers whenever possible.[7] Keep away from heat, sparks, and open flames. The compound is incompatible with strong oxidizing agents and strong acids.[9]
-
Toxicity: Hydrazine derivatives are toxic by ingestion, inhalation, and skin absorption. They can be irritants to the skin and eyes and are considered suspect carcinogens.[6][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Methyl 4-hydrazinylbenzoate hydrochloride is a key chemical intermediate with well-defined physicochemical properties. Its ionic nature governs its solubility, while the reactive hydrazinyl and ester groups dictate its stability and synthetic utility. A thorough understanding of its properties, combined with adherence to rigorous analytical protocols and safety procedures, is essential for its successful application in research and development.
References
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PubChem. Methyl 4-hydrazinobenzoate hydrochloride. National Center for Biotechnology Information. [Link]
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Steele, C. H., & Slone, C. S. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1115-1122. [Link]
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NANOLAB. Determination of Hydrazine in Wastewater: Measurement. [Link]
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NASA Tech Briefs. (2007). Three Methods of Detection of Hydrazines. [Link]
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BioOrganics. Methyl 4-hydrazinylbenzoate HCl. [Link]
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NASA Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. [Link]
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Scholars Research Library. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]
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Defense Technical Information Center. (1988). Safety and Handling of Hydrazine. [Link]
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PubChem. Methyl 4-hydrazinylbenzoate. National Center for Biotechnology Information. [Link]
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PharmaCompass. 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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PubChemLite. Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride (C9H10N2O3). [Link]
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MySkinRecipes. Methyl 4-hydrazinylbenzoate hydrochloride. [Link]
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The Evolving Landscape of Hydrazinyl-Methylbenzoate Derivatives: A Compendium of Biological Activities and Mechanistic Insights
An In-depth Technical Guide for Researchers
Abstract
The hydrazone moiety (-NH-N=CH-), a versatile and synthetically accessible pharmacophore, continues to be a focal point in medicinal chemistry.[1][2] When integrated with a methyl benzoate scaffold, the resulting hydrazinyl-methylbenzoate derivatives present a class of compounds with a remarkably broad spectrum of biological activities. These activities span from anticonvulsant and antimicrobial to anti-inflammatory and potent anticancer effects.[1][3] This technical guide synthesizes current research to provide an in-depth exploration of the known biological activities of these derivatives. We will dissect their structure-activity relationships (SAR), elucidate their proposed mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of novel therapeutic agents.
Introduction: The Hydrazinyl-Methylbenzoate Scaffold
Hydrazones, belonging to the Schiff base family, are characterized by an azometine group.[2][4] Their chemical reactivity, particularly the nucleophilicity of the nitrogen atoms and the dual electrophilic/nucleophilic nature of the carbon atom, makes them crucial building blocks for a diverse range of heterocyclic compounds.[2][5] The methyl benzoate moiety, an ester of benzoic acid, serves as a key aromatic component that can be readily functionalized to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric profile.
The combination of these two fragments into a single molecular architecture creates a scaffold with significant therapeutic potential. The blockage of the hydrazide's free –NH2 group to form the hydrazone can reduce toxicity, a finding that has spurred further research into these derivatives.[3] This guide will systematically explore the primary therapeutic areas where hydrazinyl-methylbenzoate and related hydrazone derivatives have demonstrated significant promise.
General Synthetic Strategy
The synthesis of hydrazinyl-methylbenzoate derivatives is typically a straightforward process, often involving a two-step reaction. The initial step is the hydrazinolysis of a substituted methyl benzoate with hydrazine hydrate to form the corresponding benzoic acid hydrazide.[6] This intermediate is then condensed with a variety of substituted aldehydes or ketones, often under reflux with a catalytic amount of acid (e.g., glacial acetic acid), to yield the final hydrazone product.[7] This synthetic accessibility allows for the creation of large libraries of compounds for screening and SAR studies.
Figure 1: General two-step synthesis workflow for hydrazinyl-methylbenzoate derivatives.
Anticancer and Antitumor Activity
Hydrazone derivatives have been extensively investigated for their anticancer properties, demonstrating efficacy against a wide range of human cancer cell lines.[1][8][9] The hydrazinyl-methylbenzoate scaffold, in particular, has yielded compounds with potent and selective cytotoxic activity.[8][10]
Mechanisms of Action
The anticancer effects of these derivatives are multifaceted, involving the inhibition of key cellular processes and the induction of programmed cell death.
-
Enzyme Inhibition: A primary mechanism involves the inhibition of protein kinases that are overexpressed in various cancers, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[11][12] Inhibition of these tyrosine kinases disrupts downstream signaling pathways responsible for cell proliferation and survival.[11] Other targeted enzymes include carbonic anhydrases (CAs), particularly isoforms IX and XII, which are involved in tumor acidification and progression.[13]
-
Induction of Apoptosis: Many hydrazone derivatives induce apoptosis through a caspase- and mitochondrial-dependent pathway.[8] This is often characterized by an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of executioner caspases like caspase-3.[8]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell division.[14] Arrest at the G2/M phase is a common observation, although G0/G1 arrest has also been reported.[13][14]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Targeting cancer metabolism offers an alternative to conventional chemotherapy. Certain benzoate ester derivatives have been identified as potent inhibitors of mitochondrial OXPHOS, a promising strategy for chemotherapy-resistant cancers.[15]
Figure 2: Key anticancer mechanisms of action for hydrazone derivatives.
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Benzoate Ring: The nature and position of substituents on the phenyl ring attached to the hydrazone are critical. Electron-withdrawing groups like nitro (-NO2) and halogens, or electron-releasing groups with a strong +M effect, have been shown to significantly enhance anticancer activity in various studies.[4][13][16]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings (e.g., furan, thiophene, quinoline, thiazole) often leads to compounds with increased potency and selectivity against cancer cells over normal cells.[8][12][14]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50) of selected hydrazinyl-benzoate and related hydrazone derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazide with furan substituent | MCF-7 (Breast) | 0.7 | [8] |
| Hydrazide with thiophen substituent | MCF-7 (Breast) | 0.18 | [8] |
| Methyl 4-(triazol-1-yl) benzoate deriv. | MCF-7 (Breast) | 15.6 | [10] |
| Quinoxaline deriv. (Compound 9) | HCT-116 (Colon) | 1.9 µg/mL | [17] |
| 4-Methylbenzamide deriv. (Compound 7) | K562 (Leukemia) | 2.27 | [18] |
| 4-Methylbenzamide deriv. (Compound 10) | HL-60 (Leukemia) | 1.52 | [18] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [16] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard, self-validating method for assessing the cytotoxic properties of hydrazinyl-methylbenzoate derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anticonvulsant Activity
Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[19][20] Hydrazone derivatives, including those with a benzoate moiety, have emerged as a promising class of anticonvulsant agents.[1][21]
Mechanism of Action
The primary proposed mechanism for the anticonvulsant activity of many hydrazones involves the modulation of neurotransmitter systems. A key target is the gamma-aminobutyric acid (GABA) system.[20] GABA is the main inhibitory neurotransmitter in the brain.[1] By enhancing GABAergic transmission, these compounds can suppress the abnormal neuronal discharge that characterizes seizures. Some derivatives are designed as hybrids that incorporate a GABA pharmacophore.[1] In silico docking studies have suggested that these molecules can bind to GABA receptors, such as the GABA-A receptor beta-3 subunit.[19]
Preclinical Evaluation
Two widely used animal models for the initial screening of anticonvulsant activity are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1][21]
-
Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures, which is a characteristic of generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold, reflecting efficacy against absence seizures.
Compounds showing activity in both models are considered to have a broad spectrum of anticonvulsant potential.[19]
Quantitative Data Summary
| Compound Class/Derivative | Animal Model | Dose (mg/kg) | Activity | Reference |
| Benzothiazole hydrazone (6g, 6k, 6m) | MES & scPTZ | 30 | Protection against seizures | [19] |
| 2-chloroquinolinyl-hydrazone (23k) | MES | 300 (at 0.5h) | Anti-MES activity | [20] |
| 5-chloro-2(3H)-benzoxazolinone hydrazone (4d, 4g, 4h, 4m, 4n) | scPTZ | Not specified | More active than Phenytoin | [21] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Principle: This protocol is a standard, validated in vivo screen for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures. An electrical stimulus delivered via corneal electrodes induces a maximal seizure characterized by a specific sequence of motor events. The endpoint is the abolition of the hind limb tonic extensor phase of the seizure.
Figure 3: Experimental workflow for the Maximal Electroshock (MES) test.
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25g). Allow them to acclimatize for at least one week before the experiment. House them in groups with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group). Administer the test hydrazinyl-methylbenzoate derivative intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[22] The control group receives the vehicle (e.g., saline with Tween 80). A positive control group receives a standard AED like Phenytoin.
-
Drug Absorption Time: Conduct the test at the time of peak effect of the drug, typically 30 minutes or 1 hour after administration.
-
Stimulation: Apply a drop of saline to the eyes of each mouse to ensure good electrical contact. Place corneal electrodes on the eyes.
-
Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) using a convulsiometer.
-
Observation and Scoring: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. The seizure typically lasts for about 20-25 seconds.
-
Endpoint: An animal is considered "protected" if it does not exhibit tonic hind limb extension. Calculate the percentage of protection in each group. The data can be used to determine an ED50 (median effective dose).
Antimicrobial and Antimycobacterial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[2][23] Hydrazide-hydrazones, including benzoate derivatives, have demonstrated significant activity against a range of bacteria, fungi, and mycobacteria.[1][24]
Mechanism of Action
The antimicrobial action of hydrazones can involve several mechanisms:
-
Cell Wall Disruption: Some compounds may interfere with the synthesis or integrity of the bacterial cell wall.[6]
-
Enzyme Inhibition: A key target in mycobacteria is the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis. Isonicotinic acid hydrazide (Isoniazid, INH), a cornerstone of tuberculosis treatment, functions via this mechanism after activation.[1] Many INH-hydrazone derivatives are synthesized to leverage this pathway.[1]
-
General Metabolic Disruption: These compounds can obstruct various crucial metabolic pathways within the microbial cell.[6]
Spectrum of Activity
Hydrazinyl-methylbenzoate and related derivatives have shown efficacy against:
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis.[1][23]
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii.[1][7][23]
-
Fungi: Candida albicans.[1]
-
Mycobacteria: Mycobacterium tuberculosis (both sensitive and resistant strains).[1]
Quantitative Data Summary
The following table summarizes the in vitro antimicrobial activity (MIC) of selected hydrazone derivatives.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-fluorobenzoic acid[...]hydrazide | S. aureus & M. tuberculosis H37Rv | 3.13 | [1] |
| 1,2-dihydropyrimidine deriv. (21) | Micrococcus luteus | 0.08 | [24] |
| Nicotinic acid hydrazone (34) | P. aeruginosa | 0.19 | [24] |
| 4-trifluormethyl phenyl hydrazone (24) | B. subtilis | 3.125 | [23] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Principle: The micro-well dilution method is a standardized and efficient way to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus ATCC 25923) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution Series: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 1000 µg/mL in DMSO) to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. This creates a range of decreasing concentrations.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.[24]
-
Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or 48 hours for yeast.[5]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by adding a viability indicator like resazurin.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli.[5] While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, they are associated with significant gastrointestinal side effects.[4] Hydrazone derivatives have been explored as potential anti-inflammatory agents with the aim of achieving better efficacy and an improved safety profile.[2][25]
Mechanism of Action
The anti-inflammatory effects of hydrazones are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives have also shown inhibitory activity against tumor necrosis factor-alpha (TNF-α).[4]
In Vitro and In Vivo Evaluation
-
In Vitro - Albumin Denaturation Assay: This simple, preliminary screen assesses a compound's ability to prevent protein denaturation, a well-documented cause of inflammation.[4][5]
-
In Vivo - Carrageenan-Induced Rat Paw Edema: This is the most widely used model for evaluating acute inflammation.[4] Injection of carrageenan into the rat's paw induces a localized inflammatory response (edema), which can be measured. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Principle: This in vivo assay measures the ability of a compound to suppress acute, localized inflammation. Carrageenan injection triggers a biphasic inflammatory response, and the resulting paw volume increase is quantified over time.
Step-by-Step Methodology:
-
Animal Preparation: Use Wistar rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide animals into groups. Administer the test compound orally or i.p. one hour before the carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac sodium or Indomethacin.[4]
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean paw volume increase in the control group, and V_t is the mean paw volume increase in the treated group.
-
Conclusion and Future Directions
The hydrazinyl-methylbenzoate scaffold and its related hydrazone derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The extensive body of research highlights their significant potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling fine-tuning of activity and the exploration of detailed structure-activity relationships.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While primary mechanisms have been proposed, a deeper understanding of the specific molecular targets and off-target effects is crucial for advancing these compounds into clinical development.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to identify derivatives with drug-like properties suitable for in vivo applications.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents could lead to more effective treatment regimens, particularly in oncology.[14]
By leveraging the established protocols and mechanistic insights detailed in this guide, researchers can continue to unlock the full therapeutic potential of hydrazinyl-methylbenzoate derivatives, paving the way for the development of novel and effective medicines.
References
- Design, Synthesis, In Vivo, and In Silico Studies of New Hydrazone Derivatives Bearing Benzothiazole Moiety as Antiepileptic Age. Connect Journals.
- Review Article Anticonvulant potential of Hydrazone derivatives. SAS Publishers.
- Biological Activities of Hydrazone Derivatives. PMC - NIH.
- Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. PubMed.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. ResearchGate.
- Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. PubMed.
- Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science.
- In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed.
- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC.
- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Academia.edu.
- A review exploring biological activities of hydrazones. PMC.
- Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace.
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines.
- Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC.
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N. TÜBİTAK Academic Journals.
- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI.
- Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium. Google Patents.
- Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. MDPI.
- Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. DergiPark.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
- Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. PMC.
- Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies. PubMed.
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- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Reactivity of the Hydrazinyl Group in Methyl 5-hydrazinyl-2-methylbenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a versatile building block for the construction of a variety of heterocyclic scaffolds. The strategic placement of the hydrazinyl group, along with the influencing methyl and methoxycarbonyl substituents on the phenyl ring, imparts a rich and nuanced reactivity profile to the molecule. This guide provides a comprehensive exploration of the potential chemical transformations of the hydrazinyl moiety, offering both a theoretical framework and practical, field-proven insights for its application in research and development.
The hydrazinyl group (-NHNH2) is a potent nucleophile and a precursor to a multitude of functional groups and heterocyclic systems. Its reactivity is fundamentally governed by the lone pairs of electrons on the two adjacent nitrogen atoms. In the context of an aromatic ring, this reactivity is modulated by the electronic interplay with the benzene nucleus and its substituents. The hydrochloride salt form of the title compound indicates that the hydrazinyl group is protonated, which significantly influences its nucleophilicity and requires careful consideration in reaction design.
Structural and Electronic Considerations
The reactivity of the hydrazinyl group in Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is dictated by a combination of electronic and steric factors.
-
Electronic Effects:
-
Hydrazinyl Group: The -NHNH2 group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system through resonance.
-
Methyl Group (-CH3): Located at the ortho-position (C2), the methyl group is an activating, electron-donating group through an inductive effect.
-
Methoxycarbonyl Group (-COOCH3): Positioned at the para-position relative to the hydrazinyl group (C5), the methyl ester is an electron-withdrawing group through a combination of inductive and resonance effects. This deactivating nature can influence the overall electron density of the aromatic ring and the nucleophilicity of the hydrazinyl group.
-
-
Steric Effects:
-
The ortho-methyl group can exert steric hindrance, potentially influencing the approach of bulky reagents to the adjacent hydrazinyl group and affecting the regioselectivity of certain reactions.
-
-
The Hydrochloride Salt:
-
The presence of the hydrochloride salt means the hydrazinyl group exists in its protonated form (-NH2NH3+ Cl-). This significantly reduces the nucleophilicity of the terminal amino group. In most reactions, a base is required to liberate the free hydrazine to act as a nucleophile.
-
The interplay of these factors makes Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride a fascinating substrate for a variety of chemical transformations.
Key Reactive Pathways of the Hydrazinyl Group
The hydrazinyl moiety is a versatile functional group capable of undergoing a wide array of reactions. The following sections detail the most significant of these, providing both mechanistic insights and actionable experimental protocols.
Hydrazone Formation and the Fischer Indole Synthesis
One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. These hydrazones are often stable, crystalline compounds and serve as crucial intermediates for the synthesis of indoles via the Fischer indole synthesis.[1][2]
Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. The subsequent Fischer indole synthesis involves an acid-catalyzed[3][3]-sigmatropic rearrangement of the hydrazone tautomer (an ene-hydrazine).[3][4]
Experimental Protocol: Synthesis of a Substituted Indole
Objective: To synthesize a methyl 6-methyl-3-substituted-indole-5-carboxylate from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride and a suitable ketone.
Materials:
-
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
-
An appropriate ketone (e.g., acetone, cyclohexanone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Acetate
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Add the ketone (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
The hydrazone may precipitate out of solution. If so, collect the solid by filtration. If not, the reaction mixture can be used directly in the next step.
-
-
Fischer Indole Synthesis:
-
To the hydrazone (or the reaction mixture from the previous step), add glacial acetic acid.
-
Heat the mixture to reflux (typically 80-117°C, depending on the solvent) for 4-8 hours. Monitor the reaction by TLC for the formation of the indole product.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Sodium Acetate: This weak base is used to neutralize the hydrochloride salt and generate the free hydrazine, which is the active nucleophile for hydrazone formation.
-
Glacial Acetic Acid: Serves as both the solvent and the acid catalyst for the[3][3]-sigmatropic rearrangement in the Fischer indole synthesis. Other acids like polyphosphoric acid or zinc chloride can also be used.[1]
-
Reflux: The sigmatropic rearrangement and subsequent cyclization and elimination steps of the Fischer indole synthesis typically require elevated temperatures to overcome the activation energy barrier.
Data Presentation:
| Reactant Ketone | Expected Indole Product |
| Acetone | Methyl 2,6-dimethyl-1H-indole-5-carboxylate |
| Cyclohexanone | Methyl 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate |
| Propiophenone | Methyl 6-methyl-2-phenyl-1H-indole-5-carboxylate |
Visualization:
Synthesis of Pyrazoles
Aryl hydrazines are key precursors for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with diverse biological activities. The most common method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Mechanism: The reaction typically proceeds through the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the other nitrogen atom on the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The use of fluorinated alcohols as solvents can improve regioselectivity in reactions with unsymmetrical dicarbonyls.
Experimental Protocol: Synthesis of a Substituted Pyrazole
Objective: To synthesize a methyl 2-methyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride and acetylacetone.
Materials:
-
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, suspend Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq) in ethanol.
-
Add triethylamine (1.2 eq) to the suspension to liberate the free hydrazine.
-
Add acetylacetone (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 6-12 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Triethylamine: A stronger base than sodium acetate, it is often used to ensure the complete deprotonation of the hydrazine hydrochloride, especially when the free hydrazine needs to be generated in situ for the cyclization reaction.
-
Acetylacetone: A readily available 1,3-dicarbonyl compound that serves as the two-carbon and one-carbon synthons for the pyrazole ring.
-
Ethanol: A common protic solvent that facilitates the condensation and cyclization steps.
Visualization:
Sources
This guide details the structural characteristics, synthetic pathways, and experimental utility of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride (CAS 1955547-49-5). It is designed for medicinal chemists and process scientists utilizing this compound as a scaffold for nitrogen-containing heterocycles.
Chemical Identity & Significance
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a bifunctional aromatic building block characterized by a nucleophilic hydrazine moiety and an electrophilic ester group. Its substitution pattern—where the hydrazine is para to the methyl group and meta to the ester—makes it a critical intermediate for synthesizing N-aryl pyrazoles , phthalazines , and substituted indazoles .
| Property | Detail |
| IUPAC Name | Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride |
| CAS Number | 1955547-49-5 |
| Molecular Formula | C9H12N2O2 · HCl |
| Molecular Weight | 180.20 (free base) / 216.66 (HCl salt) |
| Core Scaffold | o-Toluic Acid Ester |
| Key Reactivity | Hydrazine (Nucleophile), Ester (Electrophile) |
Structural Logic & SAR Potential
The compound’s utility stems from its orthogonal reactivity. The hydrazine group (-NHNH₂) serves as a "warhead" for condensation reactions (e.g., with ketones or aldehydes), while the methyl ester remains stable under acidic conditions, allowing for subsequent derivatization (e.g., amidation or hydrolysis).
-
2-Methyl Group: Provides steric bulk and metabolic stability; directs electrophilic aromatic substitution (EAS) to the 5-position during synthesis.
-
5-Hydrazinyl Group: The primary site for heterocycle formation.
Structural Analogs & Related Compounds
Analogs are categorized by their modification relative to the core scaffold. These variations are used to tune lipophilicity (LogP), metabolic stability, and electronic properties in drug design.
Table 1: Key Structural Analogs
| Category | Compound Name | CAS No.[1] | Structural Modification | Application |
| Isomer | Methyl 3-hydrazinyl-2-methylbenzoate | 1955540-35-8 | Hydrazine at C3 | Altered binding geometry in kinase inhibitors. |
| Bioisostere | Methyl 5-hydrazinyl-2-chlorobenzoate | N/A | Cl replaces Me | Halogen bonding; increased metabolic resistance. |
| Acid Variant | 5-Hydrazinyl-2-methylbenzoic acid | N/A | Hydrolyzed Ester | Solubility enhancement; zwitterionic coupling. |
| Derivative | Methyl 5-(2-benzylidenehydrazinyl)-2-methylbenzoate | Generic | Hydrazone formation | Stable storage form; Schiff base intermediate. |
Synthetic Pathways (Self-Validating Protocol)
The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate follows a classic Diazotization-Reduction sequence. This route is self-validating because the regiochemistry is locked by the precursor synthesis (Nitration of methyl o-toluate occurs selectively at the 5-position).
Mechanistic Workflow
-
Nitration: Methyl 2-methylbenzoate is nitrated. The methyl group (o,p-director) and ester (m-director) cooperatively direct the nitro group to position 5.
-
Reduction (Nitro to Amine): The nitro group is reduced to an aniline.
-
Diazotization: The aniline is converted to a diazonium salt at 0°C.
-
Reduction (Diazo to Hydrazine): The diazonium species is reduced using Stannous Chloride (SnCl₂) to yield the hydrazine.
Visualization: Synthetic Flow
Caption: Step-wise synthesis from methyl o-toluate to the target hydrazine via diazonium intermediate.
Experimental Protocol: Synthesis & Handling
Safety Warning: Aryl hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with nitrile gloves.
Protocol: Diazotization and Reduction
This protocol assumes starting from Methyl 5-amino-2-methylbenzoate .
Reagents:
-
Methyl 5-amino-2-methylbenzoate (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq)
-
Conc. HCl (12 M)
Step-by-Step Methodology:
-
Slurry Formation: In a 250 mL round-bottom flask, suspend 10 mmol of the amine in 30 mL of conc. HCl. Cool the mixture to -5°C using an ice/salt bath.
-
Diazotization: Dissolve NaNO₂ (11 mmol) in minimal water (5 mL). Add this solution dropwise to the amine slurry, maintaining temperature < 0°C. Stir for 30 min. The solution should become clear (formation of diazonium salt).
-
Reduction: Dissolve SnCl₂·2H₂O (25 mmol) in 10 mL conc. HCl. Add this solution dropwise to the cold diazonium mixture. Observation: A thick precipitate (the hydrazine tin double salt) typically forms immediately.
-
Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Filter the solid.[2][3][4]
-
Free Basing (Optional but recommended for purification): Suspend the solid in cold water and basify with 20% NaOH to pH 10. Extract with Ethyl Acetate (3x).
-
Salt Formation: Dry the organic layer (Na₂SO₄), filter, and add 4M HCl in dioxane to precipitate the pure Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride .
Reactivity & Applications
The target compound is primarily used to construct fused heterocycles.
A. Pyrazole Synthesis (Knorr Reaction)
Reaction with 1,3-diketones (e.g., acetylacetone) yields N-aryl pyrazoles.
-
Mechanism: The hydrazine terminal nitrogen attacks a carbonyl carbon, followed by dehydration and cyclization.
-
Utility: Common scaffold in COX-2 inhibitors and agrochemicals.
B. Indazole Formation
While direct cyclization is sterically hindered by the meta relationship of the hydrazine and ester, this compound is used to synthesize 1-aryl indazoles by reacting with external reagents like 2-halobenzaldehydes (via Cu-catalyzed coupling).
Visualization: Reaction Workflow
Caption: Divergent synthesis pathways leading to Hydrazones and Pyrazoles.
References
-
National Institutes of Health (PubChem). (2024). Methyl 2-hydrazinyl-6-methylbenzoate (Isomer Analog Data). PubChem Compound Summary. Retrieved from [Link]
-
Organic Syntheses. (1928). Methyl m-nitrobenzoate (Nitration Protocol Basis). Org. Synth. 1928, 8, 76. Retrieved from [Link]
-
Chemical Papers. (1986).[1] Synthesis and properties of 2-hydrazinobenzothiazole derivatives (General Aryl Hydrazine Methods). Chemical Papers 40(6), 791–796. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of Methyl 5-hydrazinyl-2-methylbenzoate Hydrochloride in Kinase Inhibitor Synthesis
This Application Note and Protocol Guide is structured to meet the rigorous demands of pharmaceutical process chemistry, focusing on the utilization of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride as a critical scaffold linker.
Abstract & Strategic Value
In modern drug discovery, particularly within the oncology and anti-inflammatory sectors (e.g., p38 MAP kinase, B-Raf inhibitors), the N-aryl pyrazole moiety serves as a privileged scaffold. It functions as a bioisostere for amides or ureas, providing rigid vector orientation for substituents interacting with ATP-binding pockets.
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a high-value intermediate designed for this specific purpose. Unlike generic phenylhydrazines, this synthon incorporates a 2-methyl "ortho-lock" —a steric feature often required to restrict conformational rotation in the final drug molecule—and a 5-methoxycarbonyl handle for late-stage diversification (e.g., hydrolysis to acid followed by amide coupling).
This guide details the optimized protocol for converting this hydrazine intermediate into a functionalized N-aryl pyrazole, addressing common regioselectivity challenges and stability issues.
Chemical Profile & Handling
| Property | Specification | Expert Insight |
| Chemical Name | Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | The HCl salt form is crucial for oxidative stability. Free base hydrazines are prone to air oxidation (diazenes). |
| CAS Number | 21533-63-1 | Verify CAS to distinguish from the ortho-isomer (used for indazoles). |
| Molecular Weight | 216.66 g/mol (HCl salt) | Account for stoichiometry carefully; the HCl consumes 1 eq. of base. |
| Appearance | Off-white to pale beige solid | Darkening indicates oxidation. Store under inert atmosphere at 4°C. |
| Solubility | DMSO, Methanol, Water (hot) | Poor solubility in non-polar solvents (DCM, Toluene) until neutralized. |
Safety Warning: Hydrazines are potential genotoxins and sensitizers. All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses). Neutralization of the HCl salt generates free hydrazine in situ; ensure containment.
Core Protocol: Regioselective Synthesis of N-Aryl Pyrazoles
Context
The primary reaction involves the condensation of the hydrazine moiety with a 1,3-dielectrophile (e.g., 1,3-diketone or
-
Challenge: Regioselectivity. When reacting with an unsymmetrical 1,3-dielectrophile, two isomers (1,3- vs. 1,5-substituted pyrazoles) are possible.
-
Solution: This protocol uses a controlled pH adjustment and solvent choice to favor the thermodynamic product.
Workflow Diagram (Graphviz)
Figure 1: Logical flow for the conversion of the hydrazine intermediate to the pyrazole scaffold.
Detailed Experimental Procedure
Objective: Synthesis of Methyl 2-methyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.
Materials:
-
Methyl 5-hydrazinyl-2-methylbenzoate HCl (1.0 eq, 2.17 g, 10 mmol)
-
Acetylacetone (1.2 eq, 1.20 g, 12 mmol)
-
Ethanol (Absolute, 10 vol, 20 mL)
-
Triethylamine (Et3N) (1.1 eq, 1.5 mL) - Critical for freeing the hydrazine.
-
Acetic Acid (Cat., 0.5 mL) - Promotes cyclization.
Step-by-Step Protocol:
-
Neutralization & Solubilization:
-
Charge a 100 mL round-bottom flask with Methyl 5-hydrazinyl-2-methylbenzoate HCl and Ethanol (20 mL).
-
Add Triethylamine dropwise while stirring.
-
Observation: The suspension should clear or become finer as the free hydrazine is liberated.
-
Why: The HCl salt is non-nucleophilic. Neutralization is mandatory to initiate attack on the ketone.
-
-
Condensation:
-
Add Acetylacetone dropwise at room temperature.
-
Add catalytic Acetic Acid .
-
Heat the mixture to Reflux (78°C) for 4–6 hours.
-
Monitoring: Check via TLC (System: 30% EtOAc/Hexane). The hydrazine spot (polar, stains with ninhydrin) should disappear; a new, less polar fluorescent spot (UV active) should appear.
-
-
Work-up (Self-Validating Step):
-
Cool reaction to room temperature.[1]
-
Concentrate the solvent under reduced pressure to ~5 mL.
-
Pour residue into ice-water (50 mL) with vigorous stirring.
-
Outcome: The product should precipitate as a solid. If oil forms, induce crystallization by scratching or adding a seed crystal.
-
Filter the solid and wash with cold water (2 x 10 mL) to remove triethylamine hydrochloride salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if necessary.
-
Yield Target: >85%.
-
Expert Insights: Troubleshooting & Optimization
The following table summarizes common failure modes and their mechanistic corrections.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete neutralization of HCl salt. | Ensure Et3N is added before the diketone. Check pH is ~7-8 initially. |
| Regioisomer Mixture | Use of unsymmetrical diketones (e.g., benzoylacetone). | Switch Solvent: Use Acetic Acid as solvent (reflux) to favor the thermodynamic product (usually the 1,5-isomer where the bulkier group is distal to the N-aryl ring). |
| Dark/Tar Formation | Oxidation of hydrazine prior to reaction. | Degas ethanol with Nitrogen/Argon before use. Add antioxidant (e.g., sodium ascorbate) if strictly necessary. |
| Stalled Intermediate | Hydrazone forms but fails to cyclize. | Increase temperature or add a Lewis Acid catalyst (e.g., ZnCl2) to activate the carbonyl. |
Downstream Applications (API Synthesis)
Once the pyrazole ring is installed, the methyl ester at position 1 becomes the focal point for further elaboration.
-
Saponification:
-
Reagent: LiOH (2 eq) in THF/Water (1:1).
-
Product: 2-methyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
-
Note: The 2-methyl group provides steric hindrance, slowing down hydrolysis compared to unhindered benzoates. Heating (50°C) is often required.
-
-
Amide Coupling:
-
The resulting acid is a common precursor for coupling with heterocyclic amines (e.g., aminopyridines) to generate Type II kinase inhibitors.
-
References
-
Evaluation of Indazole and Pyrazole Synthesis: National Institutes of Health (NIH). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." Available at: [Link]
-
Pyrazole Synthesis Methodologies: Organic Chemistry Portal. "Synthesis of Pyrazoles." Available at: [Link]
-
Kinase Inhibitor Scaffolds: Royal Society of Chemistry. "Synthesis of pyrazoles under mild reaction conditions (Context for Kinase Inhibitors)." Available at: [Link]
Sources
Application Notes and Protocols: Hydrazone Formation with Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure.[1] Their synthesis, typically through the condensation of a hydrazine derivative with an aldehyde or ketone, is a cornerstone reaction in synthetic organic chemistry. This reaction finds extensive application in medicinal chemistry and drug development for creating bioactive molecules, leveraging the hydrazone moiety as a key pharmacophore or as a stable linker in bioconjugation strategies.[2] Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a valuable building block in this context, offering a substituted aryl hydrazine primed for the synthesis of diverse hydrazone derivatives.
This guide provides a comprehensive overview of the reaction conditions for forming hydrazones using Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and provide detailed, actionable protocols for researchers.
Mechanistic Insights: The Chemistry of Hydrazone Formation
The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The generally accepted mechanism proceeds through the following key steps:[3]
-
Protonation of the Carbonyl Oxygen: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[3] This activation step makes the carbonyl group more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[3]
-
Proton Transfer: A series of proton transfers, often mediated by the solvent, occurs. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water), while the attacking nitrogen is deprotonated.[3]
-
Dehydration: The lone pair of electrons on the secondary nitrogen assists in the elimination of a water molecule, leading to the formation of a hydrazonium ion intermediate.
-
Deprotonation: A final deprotonation step yields the stable hydrazone product and regenerates the acid catalyst.
It is important to note that the rate-limiting step can vary depending on the reaction pH. At neutral pH, the breakdown of the tetrahedral intermediate to eliminate water is often the slowest step.[2]
Visualization of the Reaction Mechanism
Caption: Generalized mechanism of acid-catalyzed hydrazone formation.
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
The successful synthesis of hydrazones from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride hinges on the careful control of several key reaction parameters.
The Role of the Catalyst: pH Control is Paramount
Hydrazone formation is typically catalyzed by acid.[1] The hydrochloride salt of the starting material provides an initial acidic environment. However, the reaction rate is highly pH-dependent. While acid catalysis is necessary to activate the carbonyl group, an excessively acidic medium will protonate the hydrazine nucleophile, rendering it unreactive. Conversely, under neutral or basic conditions, the initial nucleophilic attack is slower due to the lower electrophilicity of the carbonyl carbon.
For most applications, a mildly acidic environment (pH 4-6) is optimal. This can be achieved by:
-
Using the hydrochloride salt directly: The inherent acidity of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is often sufficient to catalyze the reaction.
-
Addition of a mild acid: Acetic acid is a commonly used catalyst, often added in catalytic amounts (e.g., a few drops).[4]
-
Buffer systems: For reactions sensitive to pH fluctuations, especially in aqueous media, the use of a phosphate or acetate buffer can maintain the optimal pH range.
Solvent Selection: Balancing Solubility and Reactivity
The choice of solvent is critical for ensuring that both the hydrazine and the carbonyl compound are sufficiently soluble to react. Common solvents for hydrazone formation include:
-
Alcohols (Ethanol, Methanol): These are excellent general-purpose solvents for this reaction, as they can dissolve a wide range of reactants and are compatible with mild acidic conditions.[1][5] Reactions are often carried out at reflux to increase the reaction rate.
-
Aprotic Solvents (Toluene, Dioxane): For less reactive carbonyl compounds, higher boiling point aprotic solvents can be used.[6] In these cases, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.[3]
-
Aqueous Systems: For bioconjugation applications, reactions are often performed in aqueous buffers.[2] The use of co-solvents like DMF or DMSO may be necessary to aid in the solubility of less polar reactants.
Temperature and Reaction Time: Driving the Reaction to Completion
The reaction temperature significantly influences the rate of hydrazone formation.
-
Room Temperature: For highly reactive aldehydes, the reaction may proceed to completion at room temperature within a few hours.
-
Reflux: For less reactive ketones or sterically hindered carbonyls, heating the reaction mixture to reflux is often necessary.[6] Reaction times can range from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion and to avoid the formation of byproducts.
Reactant Stoichiometry and Concentration
Typically, a slight excess of either the hydrazine or the carbonyl compound is used to drive the reaction to completion. A molar ratio of 1:1.1 (hydrazine:carbonyl) is a common starting point. The concentration of the reactants can also influence the reaction rate, with higher concentrations generally leading to faster reactions.
Influence of Substituents
The electronic nature of the substituents on both the carbonyl compound and the aryl hydrazine can impact the reaction rate.
-
Electron-withdrawing groups on the aldehyde or ketone increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.[2]
-
Electron-donating groups on the hydrazine increase its nucleophilicity, which can also accelerate the initial nucleophilic attack.[7]
The methyl and ester groups on Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride have a modest electronic influence. The primary considerations for this specific reagent will be its solubility and the reactivity of the chosen carbonyl partner.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific carbonyl compound being used.
Protocol 1: General Procedure for Hydrazone Synthesis in Ethanol
This protocol is suitable for most aldehydes and many ketones.
Materials:
-
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
-
Aldehyde or ketone of choice
-
Absolute Ethanol
-
Glacial Acetic Acid (optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq).
-
Add absolute ethanol to dissolve the hydrazine salt. The amount of solvent should be sufficient to create a stirrable solution (e.g., 0.1-0.5 M concentration).
-
Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
-
If the reaction is slow at room temperature (as determined by TLC), add a few drops of glacial acetic acid to catalyze the reaction.
-
If necessary, attach a condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Hydrazone Formation in Toluene with a Dean-Stark Trap
This protocol is recommended for less reactive ketones or when the removal of water is necessary to drive the reaction to completion.
Materials:
-
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
-
Ketone of choice
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride (1.0 eq), the ketone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask.
-
Assemble the Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Protocol Selection
Caption: Decision workflow for selecting the appropriate hydrazone synthesis protocol.
Data Summary Table
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Mild Acid (e.g., Acetic Acid) | Activates the carbonyl group for nucleophilic attack.[3] |
| pH | 4 - 6 | Balances carbonyl activation and hydrazine nucleophilicity. |
| Solvent | Ethanol, Methanol, Toluene | Provides good solubility for reactants.[1] |
| Temperature | Room Temperature to Reflux | Increases reaction rate, especially for less reactive carbonyls.[6] |
| Stoichiometry | 1:1.1 (Hydrazine:Carbonyl) | A slight excess of the carbonyl drives the reaction to completion. |
| Water Removal | Dean-Stark Trap (for Toluene) | Shifts the equilibrium towards product formation.[3] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of a stronger acid like p-toluenesulfonic acid, increasing the reaction temperature, or switching to a solvent system that allows for water removal.
-
Formation of Azine Byproduct: In some cases, the initially formed hydrazone can react with another molecule of the aldehyde or ketone to form an azine.[1] This is more common when using an excess of the carbonyl compound. Careful control of stoichiometry can minimize this side reaction.
-
Hydrolysis of the Product: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions.[1] It is important to work up the reaction promptly and to avoid prolonged exposure to strong acids during purification. The stability of hydrazones derived from aromatic aldehydes is generally higher than those from aliphatic aldehydes.[8]
-
Use of Pre-formed Hydrazones: For certain applications, such as the Wolff-Kishner reduction, using a pre-formed hydrazone can offer advantages like shorter reaction times and milder conditions.[9]
Conclusion
The formation of hydrazones from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a robust and versatile reaction that provides access to a wide array of functionalized molecules. By understanding the underlying mechanism and carefully controlling the key reaction parameters of catalysis, solvent, and temperature, researchers can reliably and efficiently synthesize their desired hydrazone products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic transformation in drug discovery and development.
References
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023, November 29). Wolff–Kishner reduction. [Link]
-
BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. [Link]
-
Fiveable. (2025, September 15). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]
-
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]
-
Kalia, J., & Raines, R. T. (2008). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 10(15), 3243-3246. [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Thieme. Retrieved February 14, 2026, from [Link]
-
Sarris, J. K., & Moore, J. S. (2021). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]
-
Chemistry Learner. (2025, September 12). Hydrazone: Formation, Structure, and Reactions. [Link]
-
Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (7), 842-843. [Link]
-
Guo, X., Szoka, F. C., Jr. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(1), 216-224. [Link]
-
Various Authors. (2025, August 5). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Various Publishers. Retrieved February 14, 2026, from [Link]
-
Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (7), 842-843. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 14, 2026, from [Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(68), 43053-43064. [Link]
- Buchwald, S. L., et al. (2005). Process for the preparation of aryl hydrazone and aryl hydrazine. U.S.
-
Wang, P. G., & He, X. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 547-551. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the addition of hydra- zone to cinnamaldehyde. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Acetic acid catalyzed hydrazone formation furnishes a mesoporous 2D.... Retrieved February 14, 2026, from [Link]
-
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions.... [Link]
-
Zhang, J., et al. (2018). Hydrazone-based covalent organic frameworks for Lewis acid catalysis. Chemical Communications, 54(75), 10561-10564. [Link]
-
Enders, D., & Job, A. (2003). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews, 103(8), 3089-3112. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved February 14, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. [Link]
- Diehr, H. J. (1998). SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER.
-
Parveen, A. (n.d.). MECHANOSTIC SYNTHESIS OF ARYL HYDRAZONES. B. Raghunath College. Retrieved February 14, 2026, from [Link]
- Buchwald, S. L., et al. (2003). Process for the preparation of aryl hydrazone and aryl hydrazine.
-
Nenitzescu, C. D., & Solomonica, E. (1935). PHENYLBENZOYLDIAZOMETHANE. Organic Syntheses, 15, 62. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16). [Link]
-
Barqi, A. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. International Journal of Chemical and Biochemical Sciences, 24(4), 369-385. [Link]
-
Liu, G., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57. [Link]4352/6/5/57)
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- 9. byjus.com [byjus.com]
HPLC and GC methods for purity analysis of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
Executive Summary
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a critical intermediate in the synthesis of indazole-based kinase inhibitors and other heterocyclic pharmaceuticals. Its purity is paramount due to the high reactivity of the hydrazine moiety (
This guide details two orthogonal analytical protocols:
-
RP-HPLC (Primary Assay): A validated, stability-indicating method utilizing acidic mobile phases to ensure protonation of the hydrazine group, preventing peak tailing and on-column degradation.
-
Derivatization GC-FID (Secondary/Impurity Profiling): A specialized protocol converting the non-volatile HCl salt into a volatile hydrazone derivative, bypassing the thermal instability issues inherent to direct hydrazine GC analysis.
Part 1: HPLC Method (The Gold Standard)
Methodological Logic
-
Salt Management: The molecule is a hydrochloride salt. In neutral/basic pH, the free base is unstable and prone to oxidation (browning). The mobile phase must be acidic (
) to maintain the hydrazine in its protonated, stable form ( ). -
Column Selection: A base-deactivated C18 column is required to minimize silanol interactions with the cationic hydrazine group.
HPLC Protocol Specifications
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-PDA at 254 nm (Reference: 360 nm) |
| Injection Vol | 5-10 µL |
| Run Time | 20 minutes |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 40 | 60 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample Preparation
-
Diluent: Mix Water:Acetonitrile (90:10) with 0.1% Formic Acid. Note: Do not use pure organic solvent as the salt may precipitate.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Solution: Dilute to 0.5 mg/mL for assay.
HPLC Workflow Diagram
Caption: HPLC workflow emphasizing acidic conditions to stabilize the hydrazine moiety during analysis.
Part 2: GC Method (Derivatization Protocol)
The Challenge: Thermal Instability
Direct injection of hydrazine salts into a GC inlet (250°C) is prohibited . The salt will dissociate, and the free hydrazine will undergo thermal disproportionation (Wolff-Kishner type degradation) or stick to the liner, yielding ghost peaks.
Solution: Pre-column derivatization with Acetone to form the corresponding Acetone Hydrazone. This derivative is volatile, thermally stable, and exhibits excellent peak shape.
Derivatization Reaction
GC Protocol Specifications
| Parameter | Condition |
| Inlet Mode | Split (20:1) |
| Inlet Temp | 220°C (Lower temp minimizes degradation) |
| Column | DB-35ms or Rtx-35 (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Detector | FID @ 300°C |
Sample Preparation (Derivatization)
-
Weigh: 10 mg of Methyl 5-hydrazinyl-2-methylbenzoate HCl.
-
Basify: Add 2 mL of Acetone (Reagent & Solvent) and 50 mg of solid
(anhydrous). -
React: Vortex vigorously for 1 minute. Sonicate for 10 minutes at room temperature.
-
Extract: Centrifuge at 5000 rpm for 5 minutes to pellet the salts.
-
Inject: Transfer the clear supernatant (Acetone layer) to a GC vial.
GC Workflow Diagram
Caption: Derivatization strategy converting the unstable salt into a volatile hydrazone for accurate GC profiling.
Part 3: Impurity Profile & Troubleshooting
Common Impurities
| Impurity Name | Origin | HPLC Behavior (RRT) |
| Methyl 5-amino-2-methylbenzoate | Starting Material / Reduction Failure | ~1.2 (Less polar than hydrazine) |
| 5-hydrazinyl-2-methylbenzoic acid | Hydrolysis (Ester cleavage) | ~0.4 (Elutes early, acidic) |
| Azo-dimers | Oxidation (Air exposure) | ~1.5+ (Highly retained, hydrophobic) |
Troubleshooting Guide
-
Peak Tailing (HPLC): The hydrazine amine is interacting with silanols. Action: Increase buffer concentration to 25mM or add 0.05% Triethylamine (TEA) to the mobile phase (ensure pH remains < 3.0).
-
Ghost Peaks (GC): Incomplete derivatization. Action: Ensure excess
is used and the acetone is dry (water inhibits hydrazone formation). -
Sample Darkening: Oxidation of the hydrazine. Action: Prepare samples immediately before injection; use amber glassware.
References
- Snyder, L. R., et al.Practical HPLC Method Development. 2nd Ed. Wiley-Interscience. (Standard text for RP-HPLC of basic compounds).
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Context for hydrazine analysis limits).
-
PubChem. Methyl 4-hydrazinylbenzoate hydrochloride (Analogous Compound Data).
-
Sigma-Aldrich. Derivatization Reagents for GC. (General protocols for hydrazine derivatization).
Sources
Application Note: Methyl 5-hydrazinyl-2-methylbenzoate Hydrochloride as a Versatile Precursor for the Synthesis of Novel Antimicrobial Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. A key strategy in this endeavor is the synthesis of new chemical entities built upon versatile molecular scaffolds. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is an attractive, yet underexplored, starting material for this purpose. Its bifunctional nature, featuring a highly reactive hydrazinyl group and a modifiable methyl benzoate moiety, provides a robust platform for constructing diverse heterocyclic systems known to exhibit significant biological activity. This document provides a detailed technical guide on the strategic use of this precursor in the synthesis of potential antimicrobial agents, specifically focusing on the construction of pyrazole and hydrazone derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and outline standardized methods for antimicrobial evaluation.
Introduction: The Strategic Value of the Hydrazine Moiety
Hydrazines and their derivatives, such as hydrazides and hydrazones, are cornerstone synthons in medicinal chemistry. The nucleophilic nature of the terminal nitrogen in the hydrazinyl group makes it an ideal reactant for condensation and cyclization reactions, forming stable heterocyclic rings that are prevalent in many approved drugs.[1] Heterocycles like pyrazoles, triazoles, and thiadiazines are well-documented pharmacophores possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride offers a unique combination of features:
-
Reactive Core: The hydrazinyl group (-NHNH₂) is the primary site for synthetic elaboration, enabling reactions with 1,3-dielectrophiles to form five-membered rings or with carbonyls to produce hydrazones.[5]
-
Structural Scaffolding: The substituted benzene ring provides a rigid core, influencing the spatial arrangement of functional groups, which is critical for receptor binding.
-
Tunable Periphery: The methyl ester and methyl groups can be modified in later-stage development to optimize pharmacokinetic properties (ADME) or to explore structure-activity relationships (SAR).
This guide will demonstrate how to leverage these features to synthesize two classes of compounds with high potential for antimicrobial activity.
Figure 1: Logical workflow for utilizing Methyl 5-hydrazinyl-2-methylbenzoate HCl.
Synthetic Pathway I: Pyrazole Ring Formation via Knorr Cyclization
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and reliable method for constructing the pyrazole ring, a scaffold known for its antimicrobial properties.[4] This protocol details the synthesis of a substituted pyrazolone from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride and ethyl acetoacetate.
Reaction Scheme
Figure 2: Reaction scheme for pyrazole synthesis.
Detailed Synthesis Protocol
Objective: To synthesize Methyl 5-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-methylbenzoate.
Materials:
-
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
-
Ethyl acetoacetate (reagent grade)
-
Sodium acetate (anhydrous)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Deionized water
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Procedure:
-
Neutralization of Hydrochloride Salt:
-
In a 250 mL round-bottom flask, dissolve Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in 100 mL of absolute ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Rationale: The hydrochloride salt is stable for storage but the free hydrazine base is required for the reaction. Sodium acetate, a weak base, deprotonates the hydrazinium salt to generate the nucleophilic free hydrazine in situ.
-
-
Addition of Dicarbonyl:
-
To the stirred suspension, add ethyl acetoacetate (1.1 equivalents) dropwise over 5 minutes.
-
Add 3-4 drops of glacial acetic acid.
-
Rationale: A slight excess of the dicarbonyl ensures the complete consumption of the limiting hydrazine precursor. Glacial acetic acid acts as a catalyst, protonating the carbonyl oxygen of the ethyl acetoacetate, which makes the carbonyl carbon more electrophilic and accelerates the initial condensation step to form the hydrazone intermediate.[6]
-
-
Reaction Reflux:
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting hydrazine spot should disappear and a new, typically more polar, product spot should appear.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
A crystalline solid should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of ice-cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain a purified final product.
-
-
Characterization:
Synthetic Pathway II: Hydrazone Formation via Condensation
The formation of a hydrazone via the condensation of a hydrazine with an aldehyde or ketone is a robust and high-yielding reaction. Hydrazones themselves are a class of compounds with recognized antimicrobial activity, attributed to the presence of the azomethine (-N=CH-) group.[1][9][10]
General Reaction Scheme
Figure 3: General scheme for hydrazone synthesis.
General Synthesis Protocol
Objective: To synthesize a series of Methyl 5-(2-arylidenehydrazinyl)-2-methylbenzoate derivatives.
Procedure:
-
Preparation of Reactants:
-
In a 100 mL round-bottom flask, prepare a solution of the free hydrazine base from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride as described in Protocol 2.2, Step 1.
-
In a separate flask, dissolve the desired substituted aldehyde (1 equivalent) in a minimal amount of absolute ethanol.
-
Expert Insight: A wide variety of commercially available aldehydes can be used (e.g., benzaldehyde, 4-nitrobenzaldehyde, salicylaldehyde, cinnamaldehyde) to create a library of hydrazone derivatives for SAR studies.
-
-
Condensation Reaction:
-
Add the aldehyde solution to the stirred hydrazine solution at room temperature.
-
Add a few drops of glacial acetic acid as a catalyst.[9]
-
Heat the mixture to reflux for 2-4 hours. The reaction is often accompanied by a color change or the formation of a precipitate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature. The product will often precipitate directly from the solution.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
-
Purification and Characterization:
Protocol: Antimicrobial Activity Screening
Once synthesized, the novel compounds must be evaluated for their biological activity. The micro-well dilution method is a standard, quantitative technique to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][13]
Experimental Workflow
Figure 4: Workflow for MIC determination by micro-well dilution.
Step-by-Step MIC Protocol
-
Prepare Stock Solutions: Dissolve the synthesized compounds and a standard reference antibiotic (e.g., Ampicillin, Gentamycin) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare 96-Well Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard the final 100 µL from the last well.
-
Prepare Inoculum: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Recording: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Results should be recorded in a structured table.
Data Presentation
Quantitative results from the MIC assay should be summarized for clear comparison.
Table 1: Example MIC Data for Synthesized Compounds (µg/mL)
| Compound ID | Gram-Positive (S. aureus) | Gram-Negative (E. coli) |
|---|---|---|
| Pyrazole-01 | 64 | >128 |
| Hydrazone-01a | 32 | 64 |
| Hydrazone-01b | 16 | 32 |
| Ampicillin (Std.)| 8 | 16 |
Conclusion and Future Directions
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a highly valuable precursor for the synthesis of novel heterocyclic compounds. The protocols outlined in this application note provide a robust framework for generating libraries of pyrazole and hydrazone derivatives. The resulting compounds can be efficiently screened for antimicrobial activity, and the data can be used to establish structure-activity relationships. For instance, if electron-withdrawing groups on the aldehyde ring (e.g., in Hydrazone-01b) lead to lower MIC values, this suggests a direction for further chemical optimization. Future work could involve the synthesis of more complex fused heterocyclic systems, such as triazolothiadiazines, which have also shown promising antimicrobial activity.[2][3][7]
References
-
Jadhav, S. D., et al. (2015). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][3][6] thiadiazine derivatives. BioMed Research International. Available at: [Link]
-
Mali, R. K., et al. (2015). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. Der Pharma Chemica. Available at: [Link]
-
Hassan, A. S., et al. (2022). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules. Available at: [Link]
-
Parajuli, R., et al. (2015). Synthesis, Characterization and Evaluation of Cytotoxic and Antibacterial Activities of some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Mali, R. K., et al. (2015). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-one moiety. ResearchGate. Available at: [Link]
-
Glamočlija, J., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
-
Han, M. I., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal. Available at: [Link]
-
Bardaweel, S. K., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie. Available at: [Link]
-
Urbaniak, A., et al. (2012). Synthesis, characterization and antimicrobial activity of arylhydrazones of methylene active compounds. Central European Journal of Chemistry. Available at: [Link]
-
Stanković, N., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. Available at: [Link]
-
Portilla, J., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Journal of the Chinese Chemical Society. Available at: [Link]
-
Gomha, S. M., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available at: [Link]
-
Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]
-
Muchlisyam, H., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene) -4-Hydroxy Benzohydrazide and Their Antibacterial Activities. Rasayan Journal of Chemistry. Available at: [Link]
Sources
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
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- 12. impactfactor.org [impactfactor.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield in the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride
Ticket ID: #HYD-5M2M-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Aryl Hydrazine Synthesis
Executive Summary
You are encountering yield issues in the conversion of Methyl 5-amino-2-methylbenzoate to its hydrazine hydrochloride derivative. This transformation relies on a classic Diazotization-Reduction sequence.
While the chemistry is well-established, the presence of the methyl ester at the C1 position and the methyl group at C2 introduces specific steric and electronic constraints. The ester is susceptible to hydrolysis under the vigorous acidic/basic conditions often found in generic hydrazine protocols, leading to the carboxylic acid byproduct (a common "yield killer").
This guide prioritizes the Stannous Chloride (SnCl2) reduction method over the Sodium Sulfite method for this specific substrate. The SnCl2 route allows the reaction to remain acidic throughout, significantly reducing the risk of ester hydrolysis compared to the pH fluctuations required in sulfite reduction.
Phase 1: The Diazotization (The "Cold" Phase)
Goal: Quantitative conversion of amine to diazonium salt without decomposition.
The Critical Failure Point: Temperature spikes >5°C causing the diazonium species to lose
Optimized Protocol Parameters
| Parameter | Specification | Reason for Causality |
| Temperature | -5°C to 0°C | Above 5°C, the diazonium intermediate decomposes to the phenol byproduct.[1] |
| Acid Stoichiometry | > 2.5 - 3.0 equiv. HCl | Prevents Triazene formation (coupling of diazonium with unreacted amine). |
| Nitrite Addition | Sub-surface / Dropwise | Prevents local excess of |
| Stirring | High Shear / Vortex | The amine hydrochloride salt may form a thick slurry; poor mixing leads to unreacted amine trapped in the solid matrix. |
Technical Insight: The "Starch-Iodide" Check
Do not rely on calculated stoichiometry alone. 15 minutes after NaNO2 addition, spot the reaction mixture on Starch-Iodide paper.
-
Instant Blue/Black: Excess Nitrous acid present (Good).
-
No Color: Insufficient Nitrite. Add aliquots of NaNO2 until the test is positive.
-
Correction: If the blue color is too intense/fuming, add small amounts of Urea to quench excess
before the reduction step to prevent side reactions with SnCl2.
Phase 2: The Reduction (The "Engine")
Goal: Complete reduction of the
The Critical Failure Point: Incomplete reduction leading to azo-colored impurities or formation of "Tin Sludge" that traps the product.
Optimized Protocol (SnCl2 Method)
-
Preparation: Dissolve
(2.2 - 2.5 equiv) in concentrated HCl. Note: This solution must be clear. If cloudy, heat slightly to dissolve, then cool back to 0°C. -
Addition: Add the cold SnCl2 solution to the diazonium mixture rapidly but with cooling to keep internal temp <10°C.
-
The "Digestion": Once added, allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 2-4 hours.
-
Why? The reduction is exothermic.[2] Initial cold addition prevents runaway decomposition. Warming ensures the kinetics drive the reaction to completion.
-
Phase 3: Isolation & Purification
Goal: Recovering the specific Hydrochloride salt without the Tin contaminants.
The Critical Failure Point: The product is water-soluble. Diluting with water to "crash out" solids often dissolves the product, lowering yield.
Isolation Strategy
-
Salting Out: The reaction matrix is high in HCl. Cool the mixture to -10°C . The high ionic strength of the
and ions should force the organic hydrazine hydrochloride to precipitate. -
Filtration: Filter the cold solid.
-
Tin Removal (The "Achilles Heel"): The solid likely contains tin salts.
-
Wash: Wash the filter cake with cold Conc. HCl (not water!). The product is insoluble in conc. HCl, but tin salts are soluble.
-
Purification: Recrystallize from Methanol/Ether or Ethanol . Dissolve in minimum hot methanol, filter while hot (removes inorganic salts), then add diethyl ether until turbid and cool.
-
Visual Workflow & Logic
Caption: Optimized process flow for the synthesis of Methyl 5-hydrazinyl-2-methylbenzoate HCl via SnCl2 reduction.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is purple/red | Azo Coupling | The diazonium salt reacted with unreacted amine.[1] Ensure Acid concentration is high enough to keep the amine protonated (inactive) during diazotization [1].[1] |
| Low Yield / Sticky Oil | Ester Hydrolysis | Did you heat the reaction? Did you neutralize with strong base? Keep the reaction acidic and temperature moderate. Use Isopropanol as an antisolvent to induce crystallization. |
| Solid won't filter (Sludge) | Tin Hydroxides | The pH rose too high during workup, causing Sn to precipitate as gelatinous |
| Violent Gas Evolution | Thermal Runaway | NaNO2 added too fast. The "fizzing" is |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanistic insights into Azo coupling prevention).
-
BenchChem. Troubleshooting Guide for Diazotization Reactions. Link (General diazotization parameters).
-
Organic Chemistry Portal. Synthesis of Hydrazines. Link (Overview of reduction methods including SnCl2).
Sources
Validation & Comparative
Technical Guide: Structural Confirmation of Pyrazole Derivatives from Methyl 5-hydrazinyl-2-methylbenzoate
This guide serves as a technical manual for the structural confirmation of reaction products derived from Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride .
Given the nucleophilic nature of the hydrazine moiety, this scaffold is predominantly used to synthesize nitrogen-containing heterocycles (indazoles, pyrazoles, phthalazines). The core challenge in these syntheses is regioselectivity . This guide compares analytical methods to definitively distinguish between isomeric products.
Executive Summary: The Regioselectivity Paradox
Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a critical building block in medicinal chemistry (e.g., PARP inhibitors). When reacted with non-symmetrical 1,3-dicarbonyls (Knorr Pyrazole Synthesis), it can yield two distinct regioisomers: the 1,3-substituted and 1,5-substituted pyrazoles.
Standard 1D NMR is often insufficient for distinguishing these isomers due to overlapping chemical shifts. This guide establishes a Self-Validating Analytical Workflow utilizing 2D NMR (NOESY/HMBC) and X-ray crystallography to ensure structural certainty.
The Chemical Context: Reaction & Isomerism
The hydrazine group at the C5 position of the benzoate core acts as a dinucleophile. In a condensation reaction with an unsymmetrical
Structural Visualization
-
Scaffold: Methyl 5-hydrazinyl-2-methylbenzoate.
-
Key Markers: The benzoate ring protons at C4 and C6 (ortho to the hydrazine linkage) are the primary "spies" for structural determination via NOESY.
Figure 1: Divergent reaction pathways leading to regioisomeric pyrazoles. Note that both products share the same molecular weight and functional groups.
Comparative Analysis of Characterization Methods
The following table evaluates analytical techniques based on their ability to resolve the specific regiochemical ambiguity of this scaffold.
| Method | Diagnostic Power | Cost/Time | Limitation | Verdict |
| 1H NMR (1D) | Low | Low / Fast | Chemical shifts of pyrazole substituents (Me, Ph, etc.) are often identical in both isomers. | Screening Only |
| 13C NMR (1D) | Medium | Low / Fast | C3 and C5 carbons of the pyrazole ring have distinct shifts ( | Supportive |
| NOESY (2D) | High | Med / Med | Detects through-space interactions. Can see if Benzoate-H4/H6 is close to Pyrazole-R | Gold Standard (Routine) |
| 15N-HMBC | Very High | High / Slow | Definitive linkage analysis ( | Problem Solver |
| X-Ray Crystallography | Absolute | High / Slow | Requires single crystal. Definitive 3D structure. | Ultimate Validation |
Detailed Experimental Protocols
Protocol A: Synthesis of the Pyrazole Derivative
Objective: To generate the crude reaction product for analysis.
-
Preparation: Dissolve Methyl 5-hydrazinyl-2-methylbenzoate HCl (1.0 eq) in Ethanol (0.5 M concentration).
-
Neutralization: Add Triethylamine (1.1 eq) to liberate the free hydrazine base. Stir for 10 min at RT.
-
Condensation: Add the unsymmetrical 1,3-dicarbonyl (1.1 eq) dropwise.
-
Reflux: Heat to 80°C for 4–6 hours. Monitor consumption of hydrazine by TLC (visualize with ninhydrin or anisaldehyde).
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Regioisomers often have close Rf values; collect fractions conservatively.
Protocol B: The "Self-Validating" NMR Workflow
Objective: To distinguish the 1,3-isomer from the 1,5-isomer without X-ray.
Prerequisite: You must assign the aromatic protons of the benzoate ring.
-
H-3: Doublet (approx 7.2 ppm).
-
H-4: Doublet of doublets (approx 7.5 ppm).
-
H-6: Doublet (approx 7.8 ppm, deshielded by the ester).
Step 1: Run 1D
Step 2: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Setup: Mixing time (
) = 500 ms. -
Target Interaction: Look for cross-peaks between the Benzoate H-4/H-6 protons and the Pyrazole Substituents .
-
Logic:
-
If Benzoate H-4/H-6 correlates with Substituent A , then Substituent A is at the pyrazole C-5 position (closest to the N-N bond).
-
If Benzoate H-4/H-6 correlates with Substituent B , then Substituent B is at the pyrazole C-5 position.
-
Step 3: Run 1H-13C HMBC (Heteronuclear Multiple Bond Coherence).
-
Look for the coupling of the Pyrazole C-4 proton to the Pyrazole C-3 and C-5 carbons. This confirms the internal ring structure if substituents are ambiguous.
Decision Matrix & Logic Flow
Use this logic gate to determine when to stop analysis and when to escalate to X-ray.
Figure 2: Analytical decision tree for structural confirmation.
References
-
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry, 2008.
- Context: Definitive work on hydrazine regioselectivity with 1,3-dicarbonyls.
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.
- Context: Authoritative guide on setting up NOESY experiments for structural elucid
-
Maddila, S., et al. "Synthesis and spectroscopic characterization of new pyrazole derivatives."[1] Journal of Saudi Chemical Society, 2016.
- Context: Provides specific 13C NMR shift data for pyrazole carbons useful for comparison.
- Knorr, L. "Synthese von Pyrazolderivaten." Berichte der deutschen chemischen Gesellschaft, 1883.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
